N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-4-methylbenzenesulfonamide
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Overview
Description
N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-4-methylbenzenesulfonamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a 2-chlorobenzyl group and a 4-methylbenzenesulfonamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-4-methylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzyl chloride with 4-methylbenzenesulfonamide in the presence of a base such as potassium carbonate. This is followed by the cyclization of the intermediate product with hydrazine hydrate to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, solvent-free methods or environmentally benign solvents may be employed to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
1-(2-chlorobenzyl)-2-methylthio-1H-benzimidazole: Shares the 2-chlorobenzyl group but has a different core structure.
1-(2-chlorobenzyl)-N-(1-(2-chlorobenzyl)-4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazol-2-amine: Another compound with a 2-chlorobenzyl group and a benzimidazole core.
Uniqueness
N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-4-methylbenzenesulfonamide is unique due to its combination of a pyrazole ring and a sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H16ClN3O2S |
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Molecular Weight |
361.8 g/mol |
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]pyrazol-4-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H16ClN3O2S/c1-13-6-8-16(9-7-13)24(22,23)20-15-10-19-21(12-15)11-14-4-2-3-5-17(14)18/h2-10,12,20H,11H2,1H3 |
InChI Key |
YSSISQINZBEYCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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